molecular formula C13H17BrClNO3 B13143285 Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Cat. No.: B13143285
M. Wt: 350.63 g/mol
InChI Key: ZLCBUDPUJVOJJV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral and antimicrobial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C13H17BrClNO3

Molecular Weight

350.63 g/mol

IUPAC Name

ethyl 2-amino-5-bromo-6-methoxy-1,3-dihydroindene-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H16BrNO3.ClH/c1-3-18-12(16)13(15)6-8-4-10(14)11(17-2)5-9(8)7-13;/h4-5H,3,6-7,15H2,1-2H3;1H

InChI Key

ZLCBUDPUJVOJJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=CC(=C(C=C2C1)Br)OC)N.Cl

Origin of Product

United States

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